

# GR 64349: A Technical Guide to its Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**GR 64349** is a potent and highly selective synthetic peptide agonist of the tachykinin neurokinin-2 (NK2) receptor. Its unique chemical structure, featuring a conformationally constrained γ-lactam modification, confers high affinity for the NK2 receptor and significant selectivity over NK1 and NK3 receptors. This document provides a comprehensive technical overview of **GR 64349**, detailing its chemical and physical properties, pharmacological activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and application in drug development.

## **Chemical Structure and Properties**

**GR 64349** is a modified analogue of the C-terminal octapeptide of neurokinin A (NKA). The key modification is the replacement of the Gly-Leu sequence at positions 8 and 9 with an (R)-γ-lactam-leucine moiety. This conformational constraint is crucial for its high selectivity for the NK2 receptor.[1]

Table 1: Chemical and Physical Properties of GR 64349



Property	Value	Reference	
Molecular Formula	C42H68N10O11S	[2]	
Molecular Weight	921.12 g/mol	[2]	
Amino Acid Sequence	Lys-Asp-Ser-Phe-Val-Gly-(R-γ- lactam-Leu)-Met-NH2	[3]	
CAS Number	137593-52-3	[4]	
Appearance	White to off-white powder		
Solubility	Soluble in water (to 1 mg/mL)	[4]	
Purity	Typically ≥95% by HPLC	[4]	
Storage	Store at -20°C	[4]	

# **Pharmacological Properties**

**GR 64349** is characterized by its high potency and selectivity as an NK2 receptor agonist. It has been instrumental in elucidating the physiological roles of the NK2 receptor.

Table 2: Pharmacological Activity of GR 64349



Parameter	Value	Species/System	Reference
EC50 (NK2 Receptor)	3.7 nM	Rat colon	[4][5]
pEC50 (IP-1 accumulation, human NK2)	9.10 ± 0.16	CHO cells	[1]
pEC50 (Calcium response, human NK2)	9.27 ± 0.26	CHO cells	[1]
pEC50 (cAMP synthesis, human NK2)	10.66 ± 0.27	CHO cells	[1]
pKi (human NK2)	7.77 ± 0.10	CHO cells	[1]
Selectivity (vs. NK1)	>1000-fold	[4][5]	
Selectivity (vs. NK3)	>300-fold	[4][5]	

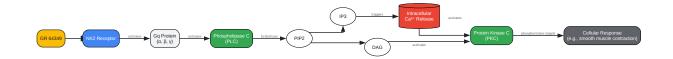
## **Signaling Pathways**

Activation of the NK2 receptor by **GR 64349** initiates downstream signaling through multiple G protein-coupled pathways. The NK2 receptor is known to couple to both Gq and Gs proteins, leading to the activation of phospholipase C and adenylyl cyclase, respectively.

#### **Gq-Mediated Signaling Pathway**

Binding of **GR 64349** to the NK2 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.





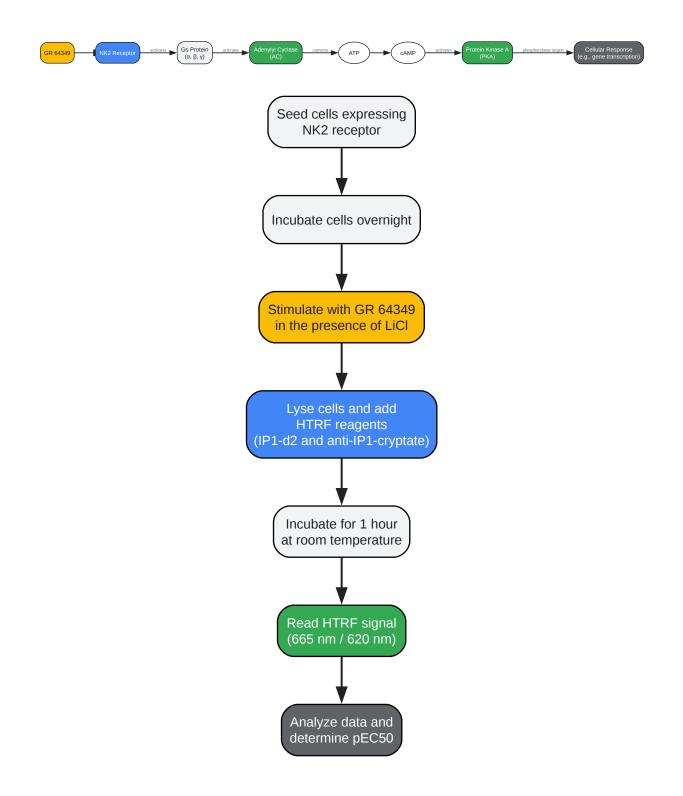
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Gq-mediated signaling cascade initiated by GR 64349.

#### **Gs-Mediated Signaling Pathway**

In addition to Gq coupling, the NK2 receptor can also couple to Gs proteins. Upon activation by **GR 64349**, the Gs alpha subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA phosphorylates various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and other cellular responses.





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#### References

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